Sodium acetyltryptophanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

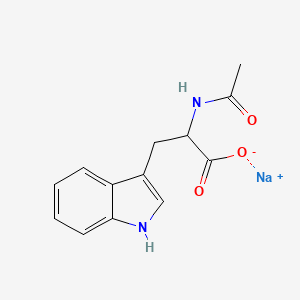

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSHZBSQKMVQBS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977865 | |

| Record name | Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62307-74-8 | |

| Record name | Sodium acetyltryptophanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062307748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-acetyl-DL-tryptophanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-DL-TRYPTOPHAN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EN9H0M2FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biophysical Characterization of Sodium Acetyltryptophanate Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Acetyltryptophanate (NAT) is a widely utilized excipient in the pharmaceutical industry, primarily known for its role as a stabilizer in protein-based drug formulations, most notably for human serum albumin (HSA) and, increasingly, for monoclonal antibodies (mAbs). This technical guide provides a comprehensive overview of the biophysical characterization of NAT's interactions with proteins. It delves into the molecular mechanisms of stabilization, presents quantitative data from key biophysical techniques, and offers detailed experimental protocols for researchers in drug development. The synergistic effects of NAT with other stabilizers, such as sodium caprylate, are also explored. This document aims to serve as a core resource for scientists seeking to understand and apply the principles of NAT-mediated protein stabilization.

Introduction: The Role of this compound in Protein Stabilization

The stability of therapeutic proteins is a critical factor in ensuring their safety and efficacy. During manufacturing processes like pasteurization (heating at 60°C for 10 hours to inactivate viruses), and throughout their shelf life, proteins are susceptible to various stresses, including thermal and oxidative stress, which can lead to denaturation and aggregation.[1] this compound, the sodium salt of N-acetyltryptophan, is a crucial excipient employed to mitigate these degradation pathways.

NAT's primary functions are twofold: it acts as a thermal stabilizer , preventing the unfolding and subsequent aggregation of proteins upon heating, and as an antioxidant , protecting against oxidative damage.[1][2] Its antioxidant properties are particularly important for protecting sensitive amino acid residues, such as tryptophan, from oxidation.[3][4] NAT is often used in combination with other excipients, most notably sodium caprylate, to achieve a synergistic stabilizing effect.[1][5] This guide will explore the biophysical principles underlying these interactions.

Molecular Mechanisms of Interaction and Stabilization

The stabilizing effects of this compound are multifaceted, involving both direct binding to the protein and acting as a scavenger of reactive oxygen species.

Thermal Stabilization

NAT contributes to the thermal stability of proteins by binding to them, which helps to maintain their native conformation.[1] This binding is thought to increase the energy barrier for unfolding. Studies using techniques like Differential Scanning Calorimetry (DSC) have demonstrated that NAT can significantly increase the denaturation temperature (Tm) of proteins like bovine serum albumin (BSA). For instance, the presence of 5 mM NAT has been shown to increase the melting temperature of BSA by 12°C.[6]

Oxidative Stress Protection

A key mechanism of NAT's protective action is its ability to act as an antioxidant.[1][7] The indole (B1671886) ring of the tryptophan moiety in NAT can scavenge reactive oxygen species (ROS), thereby preventing them from damaging the protein structure.[7] This is particularly crucial for protecting tryptophan residues within the protein itself, which are susceptible to oxidation.[3][4] In monoclonal antibody formulations, NAT has been shown to be effective in protecting tryptophan residues in the complementarity-determining regions (CDRs) from oxidative stress.[1][3]

Synergistic Stabilization with Sodium Caprylate

NAT is frequently used in conjunction with sodium caprylate, especially in human serum albumin formulations. These two molecules exhibit a synergistic effect, providing more robust protection than either agent alone.[1][5] Their mechanisms are complementary:

-

This compound (NAT): Primarily provides protection against oxidative stress and contributes to thermal stability.[1][8]

-

Sodium Caprylate: A more potent thermal stabilizer that binds to hydrophobic pockets on the protein surface, preventing aggregation.[1][8]

This combination ensures comprehensive protection against the dual threats of heat and oxidation during processes like pasteurization.

Quantitative Analysis of NAT-Protein Interactions

The interaction of NAT with proteins can be quantified using various biophysical techniques. The following tables summarize key quantitative data from studies on Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA).

Table 1: Stabilization Efficacy of this compound and Sodium Caprylate on Human Serum Albumin

| Stabilizer(s) | Concentration(s) | Outcome | Reference |

| Sodium Caprylate (CA) + this compound (AT) | 4 mM CA + 4 mM AT | ~95% stabilization efficacy; similar to 4 mM CA alone | [1][5] |

| Sodium Caprylate (CA) | 4 mM | More effective than 8 mM AT | [5] |

| This compound (AT) | 8 mM | More effective than 2 mM CA | [5] |

| Sodium Caprylate (CA) | 2 mM | More effective than 4 mM AT | [5] |

| This compound (AT) | 4 mM | Least effective in this comparison | [5] |

Table 2: Effect of this compound on the Thermal Stability of Bovine Serum Albumin

| Stabilizer | Concentration | Change in Melting Temperature (Tm) | Reference |

| This compound (AT) | 5 mM | +12°C | [6] |

| Sodium Caprylate (Cap) | 1 mM | +3°C | [6] |

Table 3: Thermodynamic Parameters of Ligand Binding to Human Serum Albumin (Illustrative)

| Ligand | Technique | Binding Constant (Ka) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Reference |

| N-acetyl-L-tryptophan | Not Specified | 9.1 x 10⁴ (at site II) | Not Reported | Not Reported | [1] |

| Tryptophanate ion | Not Specified | 4–5 × 10⁴ | Not Reported | Not Reported | [1] |

| Various Drugs (for comparison) | Isothermal Titration Calorimetry | Varies | Varies | Varies |

Experimental Protocols for Biophysical Characterization

This section provides detailed methodologies for key experiments used to characterize NAT-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To quantify the thermodynamic parameters of NAT binding to a target protein.

Materials:

-

Isothermal Titration Calorimeter

-

Target protein solution (e.g., 20-50 µM HSA in PBS buffer, pH 7.4)

-

NAT solution (e.g., 500-1000 µM in the same PBS buffer)

-

Degassing station

Protocol:

-

Sample Preparation:

-

Prepare the protein and NAT solutions in the same, precisely matched buffer to minimize heats of dilution.

-

Dialyze the protein against the buffer to ensure buffer matching.

-

Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.

-

Accurately determine the concentrations of the protein and NAT solutions.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 300-500 rpm).

-

Set the injection parameters (e.g., 20-30 injections of 1-2 µL each, with a 120-180 second spacing).

-

-

Titration:

-

Load the protein solution into the sample cell and the NAT solution into the syringe.

-

Perform a control experiment by titrating NAT into the buffer to determine the heat of dilution.

-

Initiate the titration run.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the peaks corresponding to each injection to obtain the heat change per mole of injectant.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature, providing information on the thermal stability of a protein and the effect of ligands on this stability.

Objective: To determine the effect of NAT on the thermal stability of a target protein.

Materials:

-

Differential Scanning Calorimeter

-

Target protein solution (e.g., 1-2 mg/mL in a suitable buffer)

-

Protein solution with NAT at various concentrations (e.g., 1 mM, 5 mM, 10 mM)

-

Matched buffer for reference

Protocol:

-

Sample Preparation:

-

Prepare protein solutions with and without NAT in the same buffer.

-

Degas all solutions.

-

-

Instrument Setup:

-

Set the temperature range for the scan (e.g., 20°C to 100°C).

-

Set the scan rate (e.g., 60°C/hour).

-

-

Measurement:

-

Load the protein sample into the sample cell and the matched buffer into the reference cell.

-

Perform the temperature scan.

-

Allow the sample to cool and perform a second scan to assess the reversibility of unfolding.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram.

-

The peak of the resulting thermogram corresponds to the melting temperature (Tm).

-

The area under the peak corresponds to the calorimetric enthalpy (ΔHcal) of unfolding.

-

Compare the Tm values of the protein with and without NAT to quantify the stabilizing effect.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary and tertiary structure of proteins. Changes in the CD spectrum upon addition of a ligand can indicate conformational changes.

Objective: To determine if NAT binding induces conformational changes in the target protein.

Materials:

-

Circular Dichroism Spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV)

-

Target protein solution (e.g., 0.1-0.2 mg/mL for far-UV, 1-2 mg/mL for near-UV)

-

NAT solution

Protocol:

-

Sample Preparation:

-

Prepare protein solutions with and without NAT. The buffer should not have a high absorbance in the UV region.

-

-

Measurement:

-

Record a baseline spectrum with the buffer alone.

-

Record the CD spectrum of the protein solution in the far-UV region (e.g., 190-250 nm) to assess secondary structure.

-

Record the CD spectrum in the near-UV region (e.g., 250-320 nm) to assess tertiary structure.

-

Repeat the measurements for the protein solution containing NAT.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectra.

-

Convert the raw data (ellipticity) to mean residue ellipticity.

-

Compare the spectra of the protein with and without NAT. Significant changes in the spectra indicate conformational changes upon binding.

-

Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about ligand binding, including identifying the binding site on the protein. Chemical shift perturbation (CSP) experiments are commonly used for this purpose.

Objective: To map the binding site of NAT on a target protein.

Materials:

-

High-field NMR spectrometer

-

¹⁵N-labeled target protein solution

-

Unlabeled NAT solution

Protocol:

-

Sample Preparation:

-

Express and purify ¹⁵N-labeled protein.

-

Prepare a concentrated stock solution of unlabeled NAT.

-

-

Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

-

Titrate small aliquots of the concentrated NAT solution into the protein sample and acquire a series of ¹H-¹⁵N HSQC spectra at different protein:NAT molar ratios.

-

-

Data Analysis:

-

Overlay the HSQC spectra from the titration.

-

Identify the amide cross-peaks that shift or broaden upon addition of NAT. These "chemical shift perturbations" indicate that the corresponding amino acid residues are in or near the binding site.

-

Map the perturbed residues onto the 3D structure of the protein to visualize the binding site.

-

The magnitude of the chemical shift changes can be used to estimate the dissociation constant (Kd).

-

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the biophysical characterization of NAT interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable High-Concentration Monoclonal Antibody Formulations Enabled by an Amphiphilic Copolymer Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine | Semantic Scholar [semanticscholar.org]

- 5. Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biophysical characterization of interactions between serum albumin and block copolymers micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. usp.org [usp.org]

Sodium Acetyltryptophanate as a Scavenger of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium acetyltryptophanate (NAT), the sodium salt of N-acetyl-L-tryptophan, is widely utilized in the biopharmaceutical industry as a stabilizing excipient, particularly for protein therapeutics like human serum albumin (HSA). Its primary function is to protect proteins against degradation from both thermal and oxidative stresses. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and quantitative aspects of this compound's function as a potent scavenger of reactive oxygen species (ROS). By directly neutralizing damaging radicals and potentially supporting endogenous antioxidant pathways, NAT plays a crucial role in maintaining the structural integrity and therapeutic efficacy of biologic drugs. This document details the core mechanisms, presents quantitative data, outlines key experimental protocols for its evaluation, and visualizes the relevant biochemical pathways and workflows.

Mechanism of Action: ROS Scavenging

The antioxidant capability of this compound is primarily attributed to the indole (B1671886) ring of the tryptophan moiety. This electron-rich structure is susceptible to attack by electrophilic ROS, allowing it to act as a sacrificial scavenger, thereby protecting the more critical amino acid residues of the therapeutic protein.

Direct Scavenging of Reactive Oxygen Species

NAT directly intervenes in oxidative processes by neutralizing highly reactive molecules such as hydroxyl radicals (•OH).[1] The indole ring can donate an electron or a hydrogen atom to the radical, effectively neutralizing it and forming a more stable tryptophanyl radical, which can then participate in termination reactions. This direct scavenging prevents ROS from attacking and modifying sensitive amino acid residues within the protein, preserving its native conformation and function.[1]

Caption: Direct scavenging of ROS by this compound.

Specific Protection of Human Serum Albumin (HSA)

A critical application of NAT is in the stabilization of HSA. The Cysteine-34 (Cys-34) residue of HSA contains the only free thiol group in the molecule, making it particularly vulnerable to oxidation.[2] Oxidation of Cys-34 can lead to the formation of disulfide-linked dimers and larger aggregates, compromising the protein's function. N-acetyl-L-tryptophanate has been shown to have a significant protective effect on this sulfhydryl group, diminishing the oxidation of HSA and helping to maintain its monomeric state.[2]

Quantitative Data on Antioxidant Activity

While specific IC50 values for this compound in direct radical scavenging assays are not extensively reported, its efficacy is well-documented in the context of protein stabilization. Its antioxidant potential can be understood through the effective concentrations used in formulations and by comparing its activity to related tryptophan derivatives.

Table 1: Effective Concentrations of this compound for Protein Stabilization

| Application | Protein | NAT Concentration | Co-stabilizer | Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Thermal & Oxidative Stabilization | Human Serum Albumin (5%) | 4 mM | Sodium Caprylate (4 mM) | 60°C, pH 7.0 | Highly effective prevention of polymer formation | [2] |

| Oxidative Protection | Monoclonal Antibodies | Not specified | N/A | Forced stress conditions | Sacrificial degradation of NAT ranged from 3% to 83% |[3] |

Table 2: Comparative In Vitro ROS Scavenging Activity of Tryptophan Derivatives This table provides context by showing the activity of related compounds, L-tryptophan (B1681604) (LP) and 5-hydroxy-L-tryptophan (HLP). The addition of a hydroxyl group significantly enhances scavenging ability.

| Compound | Assay | IC50 (M) | Notes | Reference |

|---|---|---|---|---|

| L-Tryptophan (LP) | DPPH• Scavenging | 9.51 x 10⁻³ ± 0.53 x 10⁻³ | Parent compound of NAT. | [4] |

| L-Tryptophan (LP) | ABTS•+ Scavenging | 8.91 x 10⁻⁴ ± 0.73 x 10⁻⁴ | Parent compound of NAT. | [4] |

| 5-Hydroxy-L-tryptophan (HLP) | DPPH• Scavenging | 3.20 x 10⁻⁷ ± 0.09 x 10⁻⁷ | Highly potent derivative. | [4] |

| 5-Hydroxy-L-tryptophan (HLP) | ABTS•+ Scavenging | 8.69 x 10⁻⁶ ± 0.95 x 10⁻⁶ | Highly potent derivative. |[4] |

Table 3: Example of a Quantitative Marker for Oxidative Protein Damage Protein carbonylation is a common and irreversible marker of severe oxidative damage. Assays measuring carbonyl content can quantify the protective effect of stabilizers like NAT.

| Protein | Oxidative Stressor | Measurement | Result | Reference |

|---|

| Human Serum Albumin (HSA) | Malondialdehyde (MDA) (5 mM) | Protein Carbonyl Content | Peak carbonylation of ~22 nmol per mg of protein |[5] |

Indirect Antioxidant Mechanisms: Signaling Pathways

Beyond direct scavenging, tryptophan and its metabolites have been shown to protect cells from ROS-dependent injury by activating endogenous antioxidant systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] While direct evidence for NAT is still emerging, it is plausible that it or its metabolites could act as signaling molecules.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress or the presence of activator molecules, Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and enzymes involved in glutathione (B108866) synthesis.[6][7][8]

References

- 1. Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 62307-74-8 | Benchchem [benchchem.com]

- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the free radical scavenging ability of l-tryptophan and its derivatives using experimental methods and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein carbonylation in food and nutrition: a concise update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Carbonyl Levels—An Assessment of Protein Oxidation | Springer Nature Experiments [experiments.springernature.com]

- 7. Nα-Acetyl-5-hydroxytryptophan sodium salt CAS#: [m.chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

The Role of Sodium Acetyltryptophanate in Preventing Thermal Denaturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of sodium acetyltryptophanate as a stabilizing excipient in preventing the thermal denaturation of proteins, a crucial aspect of developing and maintaining the efficacy of biopharmaceutical products.

Executive Summary

This compound (AT) is a widely utilized excipient in the pharmaceutical industry, primarily to protect proteins, most notably human serum albumin (HSA), from thermal stress.[1] Its primary mechanism of action involves direct binding to the protein, thereby stabilizing its native conformation and increasing its melting temperature (Tm). This stabilization is particularly critical during processes like pasteurization, which are essential for viral inactivation in biological preparations.[1] Furthermore, this compound often works in synergy with other stabilizers, such as sodium caprylate (CA), to provide enhanced protection against both thermal and oxidative stresses.[1] This guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies used to evaluate the stabilizing properties of this compound.

Mechanism of Action

The primary mechanism by which this compound prevents thermal denaturation is through direct, non-covalent binding to the protein. This interaction is thought to occur at specific sites on the protein surface. For human serum albumin, while the precise binding sites for acetyltryptophanate are not as definitively characterized as those for other ligands, it is understood to occupy certain binding sites, potentially competing with other molecules.[1] By binding to the native state of the protein, this compound shifts the equilibrium away from the unfolded, aggregation-prone state. This stabilization of the native conformation makes it more energetically costly for the protein to denature when subjected to thermal stress.

A key indicator of this stabilizing effect is the increase in the protein's melting temperature (Tm). Studies have shown that the presence of this compound can significantly elevate the Tm of proteins like bovine serum albumin (BSA).[2]

Beyond its role in thermal stabilization, this compound also functions as an antioxidant.[1][3] It can scavenge reactive oxygen species, which can otherwise lead to chemical modifications of the protein that may compromise its stability and function.[1][4]

Synergistic Effects with Sodium Caprylate

This compound is often used in combination with sodium caprylate, another protein stabilizer.[1][5] Research indicates that these two molecules exhibit a synergistic effect, providing more robust protection against thermal denaturation than either agent alone.[1] While sodium caprylate is highly effective at preventing heat-induced aggregation, this compound also contributes to this effect and offers the additional benefit of oxidative protection.[1][3] This dual-stabilizer approach is a common strategy in the formulation of commercial human albumin solutions.[1]

Quantitative Data on Thermal Stabilization

The efficacy of this compound in preventing thermal denaturation has been quantified in several studies. The following tables summarize key findings.

| Protein | Stabilizer(s) | Concentration(s) | Experimental Condition | Observed Effect | Reference |

| Bovine Serum Albumin (BSA) | This compound (AT) | 5 mM | Thermal Melting | Increase in melting temperature by 12°C | [2] |

| Bovine Serum Albumin (BSA) | Sodium Caprylate (Cap) | 1 mM | Thermal Melting | Increase in melting temperature by 3°C | [2] |

| Human Serum Albumin (HSA) | AT + Sodium Caprylate (CA) | 4 mM CA + 4 mM AT | Heating at 60°C | Most effective in preventing polymer formation | [5] |

| Human Serum Albumin (HSA) | Sodium Caprylate (CA) | 4 mM | Heating at 60°C | Approximately as effective as 4 mM CA + 4 mM AT | [5] |

| Human Serum Albumin (HSA) | This compound (AT) | 8 mM | Heating at 60°C | Less effective than 4 mM CA | [5] |

| Human Serum Albumin (HSA) | Sodium Caprylate (CA) | 2 mM | Heating at 60°C | Less effective than 8 mM AT | [5] |

| Human Serum Albumin (HSA) | This compound (AT) | 4 mM | Heating at 60°C | Least effective among the tested combinations | [5] |

Experimental Protocols

The assessment of this compound's stabilizing effects relies on several key biophysical techniques. Detailed methodologies for these experiments are provided below.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat capacity of a protein solution as a function of temperature. As the protein denatures, it absorbs heat, resulting in a peak in the thermogram. The temperature at the peak's apex is the melting temperature (Tm). An increase in Tm in the presence of a stabilizer indicates enhanced thermal stability.[6]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein (e.g., 5% human serum albumin) in a suitable buffer (e.g., 145 mM Na+, pH 7.0).[7]

-

Prepare a corresponding reference solution containing only the buffer.

-

Prepare a series of protein samples containing varying concentrations of this compound (e.g., 4 mM, 8 mM, 16 mM, 30 mM).[5][8]

-

Ensure all solutions are degassed prior to loading into the DSC cells.

-

-

Instrumentation and Parameters:

-

Use a differential scanning calorimeter with capillary cells to minimize aggregation artifacts.[9]

-

Set the scanning temperature range to encompass the entire unfolding transition (e.g., 20°C to 100°C).

-

Employ a scan rate of 1°C/minute.[9]

-

Perform multiple baseline scans with buffer in both the sample and reference cells to ensure a stable baseline.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the protein thermograms.

-

Determine the Tm for each sample by identifying the peak maximum of the denaturation endotherm.

-

Compare the Tm values of the samples with and without this compound to quantify the increase in thermal stability.

-

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The secondary structure of proteins (e.g., alpha-helices and beta-sheets) gives rise to a characteristic CD spectrum. Thermal denaturation leads to a loss of secondary structure, which can be monitored as a change in the CD signal at a specific wavelength (typically 222 nm for alpha-helical proteins).[1][10]

Methodology:

-

Sample Preparation:

-

Prepare protein samples at a concentration of approximately 2-50 µM in a suitable buffer (phosphate buffer is often a good choice for thermal melts).[10][11]

-

Prepare samples with and without this compound at desired concentrations.

-

Use a CD cuvette with a 1 mm path length, requiring a sample volume of at least 250 µL.[11]

-

-

Instrumentation and Parameters:

-

Use a spectropolarimeter equipped with a Peltier temperature controller.[10]

-

Monitor the CD signal at 222 nm.[10]

-

Set the temperature range for the thermal melt (e.g., 20°C to 90°C).[10]

-

Set the bandwidth to 1 nm and the response time to 4 seconds.[10]

-

Include a delay or equilibration time at each temperature step (e.g., 30 seconds).[11]

-

-

Data Analysis:

-

Plot the CD signal at 222 nm as a function of temperature.

-

The resulting data should form a sigmoidal curve representing the unfolding transition.

-

The Tm is the temperature at the midpoint of this transition.

-

Compare the Tm values of samples with and without this compound.

-

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

Principle: SE-HPLC separates molecules based on their size. In the context of protein stability, this technique is used to quantify the amount of soluble monomer versus aggregated species. A reduction in the formation of high-molecular-weight aggregates in the presence of a stabilizer indicates its effectiveness in preventing aggregation.[12][13]

Methodology:

-

Sample Preparation and Thermal Stress:

-

Prepare protein solutions (e.g., 1 mg/mL) in the desired buffer with and without this compound.[12]

-

Subject the samples to thermal stress (e.g., incubation at 60°C for a defined period, such as 10 hours, to simulate pasteurization).[5]

-

After thermal stress, centrifuge the samples to pellet any insoluble aggregates and collect the supernatant for analysis.

-

-

Instrumentation and Parameters:

-

Use an HPLC system with a UV detector.[12]

-

Employ a size-exclusion column suitable for the protein of interest (e.g., TSK-Gel G3000SWxl).[12]

-

The mobile phase should be a non-denaturing buffer, for example, 100 mM sodium phosphate, 250 mM sodium chloride, pH 6.8.[12]

-

Set the flow rate to 0.5 mL/min.[12]

-

Monitor the eluate at 280 nm.[12]

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the monomer and any soluble aggregates.

-

Calculate the percentage of monomer remaining and the percentage of aggregates formed for each sample.

-

Compare these values between samples with and without this compound to determine the extent to which the stabilizer prevents aggregation.

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing thermal stability and the proposed mechanism of stabilization by this compound.

Caption: Experimental workflow for evaluating the thermal stabilizing effect of this compound.

Caption: Proposed mechanism of protein stabilization by this compound.

References

- 1. Virtual Labs [cds-iiith.vlabs.ac.in]

- 2. Stabilizing effects of caprylate and acetyltryptophanate on heat-induced aggregation of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. Thermal stability of human albumin measured by differential scanning calorimetry. I. Effects of caprylate and N-acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal stability of human albumin measured by differential scanning calorimetry. II. Effects of isomers of N-acetyltryptophanate and tryptophanate, pH, reheating, and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 10. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]

- 11. boddylab.ca [boddylab.ca]

- 12. Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Use of High Performance Liquid Chromatography for the Characterization of the Unfolding and Aggregation of Dairy Proteins | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Binding of Sodium Acetyltryptophanate to Human Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interactions between sodium acetyltryptophanate and Human Serum Albumin (HSA). Sodium N-acetyl-L-tryptophanate is a crucial excipient used as an antioxidant stabilizer in commercial HSA preparations to protect the protein from oxidative damage during pasteurization.[1][2][3][4][5][6] This document details the binding sites, quantitative binding parameters, and the experimental methodologies used to characterize this interaction.

Binding Site and Mechanism of Action

This compound primarily binds to Sudlow's Site II , located in subdomain IIIA of Human Serum Albumin.[1] This site is a hydrophobic cavity that also binds a variety of aromatic compounds. The binding of this compound to this site is a key aspect of its function as a stabilizer. It is particularly effective at protecting the sole free cysteine residue (Cys-34) from oxidation during the heat treatment process used in the manufacturing of commercial albumin solutions.[1][2][4][6] While sodium octanoate, another common stabilizer, provides greater thermal stability, this compound's primary role is to mitigate oxidative stress on the HSA molecule.[6][7]

Quantitative Binding Data

The binding affinity of this compound to HSA has been determined using various biophysical techniques. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Experimental Method | Reference |

| Association Constant (Ka) | 9.1 x 104 M-1 | Fluorescence Spectroscopy | [1] |

| Association Constant (Ka) | 4.0 - 5.0 x 104 M-1 | Not Specified | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of this compound to HSA.

Fluorescence Quenching Spectroscopy

This is a widely used technique to determine the binding affinity and mechanism of interaction between a ligand and a protein. The intrinsic fluorescence of HSA is primarily due to its single tryptophan residue (Trp-214), which is located in subdomain IIA. The binding of a ligand near this residue can lead to a quenching of the fluorescence signal.

Objective: To determine the binding constant (Ka) and the number of binding sites (n) for the interaction of this compound with HSA.

Materials:

-

Human Serum Albumin (fatty acid-free)

-

Sodium N-acetyl-L-tryptophanate

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

Spectrofluorometer

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of HSA (e.g., 10 µM) in phosphate buffer.

-

Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to 295 nm (to selectively excite the tryptophan residue) and the emission wavelength range to 300-450 nm.

-

Record the fluorescence spectrum of the HSA solution alone.

-

Titrate the HSA solution with successive additions of the this compound stock solution, allowing the mixture to equilibrate for a few minutes after each addition.

-

Record the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

-

For static quenching, use the double logarithm regression equation (log[(F0-F)/F] = logKa + nlog[Q]) to calculate the binding constant (Ka) and the number of binding sites (n), where F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, and [Q] is the concentration of the quencher.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. Changes in the CD spectrum of HSA upon binding of this compound can indicate conformational changes in the protein.

Objective: To assess the effect of this compound binding on the secondary and tertiary structure of HSA.

Materials:

-

Human Serum Albumin (fatty acid-free)

-

Sodium N-acetyl-L-tryptophanate

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

CD Spectropolarimeter

Protocol:

-

Preparation of Samples:

-

Prepare a solution of HSA (e.g., 1 µM) in phosphate buffer.

-

Prepare several samples with a constant concentration of HSA and varying concentrations of this compound.

-

-

CD Measurements:

-

For secondary structure analysis (Far-UV region), scan the samples from 190 to 260 nm in a cuvette with a short path length (e.g., 0.1 cm).

-

For tertiary structure analysis (Near-UV region), scan the samples from 250 to 350 nm in a cuvette with a longer path length (e.g., 1 cm).

-

Record the CD spectrum of the buffer alone as a baseline and subtract it from the sample spectra.

-

-

Data Analysis:

-

Analyze the Far-UV CD spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the spectra of HSA with and without the ligand to identify any changes in secondary structure.

-

Analyze the Near-UV CD spectra to detect changes in the environment of the aromatic amino acid residues, which would indicate alterations in the tertiary structure of the protein.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal stability of a protein by monitoring the heat absorbed during thermal denaturation. The binding of a ligand can stabilize or destabilize the protein, resulting in a shift in the melting temperature (Tm).

Objective: To evaluate the thermal stabilization effect of this compound on HSA.

Materials:

-

Human Serum Albumin

-

Sodium N-acetyl-L-tryptophanate

-

Buffer solution (e.g., 145 mM Na+, pH 7.0)

-

Differential Scanning Calorimeter

Protocol:

-

Sample Preparation:

-

Prepare a solution of HSA (e.g., 5% w/v) in the buffer.

-

Prepare samples of HSA with varying concentrations of this compound.

-

-

DSC Analysis:

-

Load the sample and a matching buffer reference into the DSC cells.

-

Scan the samples over a temperature range that encompasses the denaturation of HSA (e.g., 30°C to 90°C) at a constant scan rate (e.g., 1°C/min).

-

-

Data Analysis:

-

Analyze the resulting thermograms to determine the melting temperature (Tm), which is the peak of the denaturation endotherm.

-

Compare the Tm values of HSA in the presence and absence of this compound to quantify the stabilizing effect of the ligand.

-

Visualizations

Binding Site of this compound on HSA

Caption: Binding of this compound to Site II of HSA.

Experimental Workflow for Binding Characterization

Caption: Workflow for characterizing HSA-ligand interactions.

HSA Stabilization by this compound

Caption: Antioxidant stabilization of HSA by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Computational Analysis of Interactions Between Drugs and Human Serum Albumin [pubmed.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Circular dichroism - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Sodium Acetyltryptophanate as a Stabilizer for Biopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of biologic drugs, such as monoclonal antibodies and therapeutic proteins, is a critical factor in their safety and efficacy. These complex molecules are susceptible to degradation from various stresses, including heat and oxidation, which can lead to aggregation and loss of function. Sodium acetyltryptophanate, the sodium salt of N-acetyl-L-tryptophan, has emerged as a key excipient in the formulation of biopharmaceuticals, prized for its ability to mitigate these degradation pathways. This in-depth technical guide explores the discovery, historical development, and multifaceted role of this compound as a protein stabilizer. We will delve into its mechanisms of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation.

Discovery and Historical Development

The use of this compound as a protein stabilizer is intrinsically linked to the history of human serum albumin (HSA) production. In the 1940s, during World War II, Edwin J. Cohn developed a method for fractionating blood plasma to isolate albumin for treating shock in soldiers.[1] This process, known as the Cohn process, involved ethanol (B145695) precipitation at low temperatures.[2][3]

A significant advancement in the safety of plasma-derived products was the introduction of pasteurization—heating at 60°C for 10 hours—to inactivate viruses.[4][5] However, this heat treatment caused significant denaturation and aggregation of albumin.[6] This necessitated the use of stabilizers to protect the protein during this harsh process.

Early research identified that a combination of sodium caprylate (octanoate) and this compound was highly effective in preventing heat-induced aggregation of albumin.[7] The inclusion of N-acetyltryptophanate was initially considered to supplement albumin's nutritional value, as albumin is deficient in tryptophan. While this concept is no longer a primary consideration, its crucial role in stabilizing albumin during pasteurization was pivotal. The use of these stabilizers became standard practice and was codified in major pharmacopoeias, such as the United States Pharmacopeia (USP) and the Japanese Pharmacopoeia, which specify their use either alone or in combination for albumin solutions.[6][8]

Mechanism of Action: A Dual Role

This compound exerts its stabilizing effects through two primary mechanisms: thermal stabilization and antioxidant protection.

Thermal Stabilization

This compound contributes to the thermal stability of proteins, particularly albumin, by binding to them and increasing their melting temperature (Tm). This binding helps to maintain the protein's native conformation and prevent unfolding and subsequent aggregation when subjected to heat stress.[9]

Antioxidant Protection

Perhaps the more critical role of this compound is its function as an antioxidant.[9] Biopharmaceuticals are susceptible to oxidation by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻), which can be generated during manufacturing, storage, and administration.[10] Amino acid residues like tryptophan and methionine are particularly prone to oxidation.

N-acetyltryptophan acts as a sacrificial scavenger of these free radicals.[10] Its indole (B1671886) ring is readily oxidized, thereby protecting the protein's susceptible residues from oxidative damage.[11][12] Studies have shown that N-acetyltryptophan can react with and neutralize superoxide radicals and their derivatives.[13][14][15][16][17] The major oxidation products of N-acetyltryptophan include N-formylkynurenine and various hydroperoxides.[13][18][19][20]

The proposed mechanism for the antioxidant activity of this compound is depicted in the following diagram:

Quantitative Data on Stabilization Efficacy

Numerous studies have quantified the stabilizing effects of this compound on various proteins. The following tables summarize key findings.

Table 1: Effect of this compound on Thermal Stability of Bovine Serum Albumin (BSA)

| Stabilizer Concentration | Increase in Melting Temperature (Tm) | Protection against Heat Stress (60°C) |

| 5 mM this compound | 12°C | Complete protection |

| 1 mM Sodium Caprylate | 3°C | Complete protection |

Data from studies on bovine serum albumin.

Table 2: Comparative Efficacy of Stabilizers on Human Serum Albumin (HSA) Polymer Formation

| Stabilizer(s) | Order of Effectiveness in Preventing Polymer Formation |

| 4 mM Caprylate + 4 mM Acetyltryptophanate | ~ |

| 4 mM Caprylate | > |

| 8 mM Acetyltryptophanate | >= |

| 2 mM Caprylate | > |

| 4 mM Acetyltryptophanate |

Based on heating 5% HSA solutions at 60°C.[21]

Table 3: Degradation of N-Acetyl-Tryptophan (NAT) under Stress Conditions

| Stress Condition | NAT Degradation (%) |

| Minimal (Recommended Storage) | ~3% |

| Significant (Forced Oxidation/Thermal) | Up to 83% |

Demonstrates the sacrificial nature of NAT as an antioxidant.[22]

Experimental Protocols for Evaluating Stabilizer Performance

A robust evaluation of a stabilizer's effectiveness involves a suite of analytical techniques. Below are detailed methodologies for key experiments used to assess protein stabilization by this compound.

High-Performance Liquid Chromatography (HPLC) for Aggregation Analysis

Size-exclusion chromatography (SEC-HPLC) is the standard method for quantifying protein aggregates (e.g., dimers, trimers, and larger polymers).

Objective: To separate and quantify soluble aggregates, monomers, and fragments of a therapeutic protein in the presence and absence of this compound after exposure to stress.

Methodology:

-

Sample Preparation:

-

Prepare solutions of the therapeutic protein (e.g., 1 mg/mL) in a relevant formulation buffer (e.g., phosphate (B84403) or histidine buffer at a specific pH).

-

Create a series of samples with varying concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 20 mM).

-

Include a control sample with a known effective stabilizer, such as sodium caprylate, for comparison.

-

Subject the samples to a relevant stress condition (e.g., thermal stress at 55°C for 24 hours or oxidative stress by adding a chemical oxidant).

-

After the stress incubation, cool the samples to room temperature and centrifuge to remove any insoluble aggregates.

-

-

HPLC System and Column:

-

System: An HPLC system with a UV detector.

-

Column: A size-exclusion column suitable for the molecular weight of the protein being analyzed (e.g., a TSKgel G3000SWxl for monoclonal antibodies).

-

Mobile Phase: A buffer that minimizes non-specific interactions with the column, typically a phosphate buffer with a salt, such as sodium chloride (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

-

Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

-

Detection: UV absorbance at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments).

-

Calculate the percentage of each species relative to the total peak area.

-

Compare the aggregation levels across the different concentrations of this compound to determine its effectiveness in preventing aggregation.

-

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

DSC measures the heat capacity of a protein solution as a function of temperature, allowing for the determination of its thermal transition midpoint (Tm), which is a key indicator of stability.

Objective: To determine the effect of this compound on the thermal stability of a therapeutic protein.

Methodology:

-

Sample Preparation:

-

Prepare protein solutions (typically 0.5-1.0 mg/mL) in the formulation buffer with and without this compound.

-

The buffer used for the protein samples must be used as the reference in the DSC experiment. Dialyze the protein samples against the final buffer to ensure a precise match.

-

-

DSC Instrument and Parameters:

-

Instrument: A differential scanning calorimeter.

-

Scan Rate: A typical scan rate is 60-90 °C/hour.

-

Temperature Range: Scan from a temperature where the protein is known to be stable to a temperature where it is fully denatured (e.g., 25°C to 100°C).

-

Pressure: Apply sufficient pressure (e.g., nitrogen gas) to prevent boiling of the sample.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram.

-

Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the Tm, the temperature at the peak of the unfolding transition.

-

Compare the Tm values of the protein with and without this compound. An increase in Tm indicates enhanced thermal stability.

-

Native Polyacrylamide Gel Electrophoresis (Native-PAGE) for Aggregate Visualization

Native-PAGE separates proteins based on their size, shape, and native charge, allowing for the visualization of non-covalent aggregates and conformational changes.

Objective: To qualitatively assess the aggregation state of a therapeutic protein in the presence of this compound.

Methodology:

-

Sample Preparation:

-

Prepare protein samples as described for HPLC analysis.

-

Mix the samples with a native sample buffer (containing glycerol (B35011) for density and a tracking dye, but no detergents like SDS or reducing agents). Do not heat the samples.

-

-

Gel Electrophoresis:

-

Gel: A polyacrylamide gel with a gradient of acrylamide (B121943) concentrations (e.g., 4-15%) is often used to resolve a wide range of protein sizes.

-

Running Buffer: A non-denaturing buffer system, such as a Tris-glycine buffer.

-

Running Conditions: Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced denaturation.

-

-

Visualization and Analysis:

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

-

Analyze the banding pattern. A decrease in the intensity of the monomer band and the appearance of higher molecular weight bands in the stressed samples without the stabilizer indicate aggregation.

-

Compare the banding patterns of the samples with and without this compound to visually assess its ability to prevent aggregation.

-

Experimental and logical Workflows

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound as a stabilizer in a biopharmaceutical formulation.

Conclusion

This compound has a rich history as a crucial stabilizer in the production of human serum albumin and has found broader application in the formulation of modern biotherapeutics. Its dual mechanism of providing thermal stability and, more significantly, robust protection against oxidative damage makes it a valuable tool for formulation scientists. The quantitative data clearly demonstrate its efficacy in preventing protein aggregation and enhancing stability. By employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can systematically evaluate and optimize the use of this compound to ensure the development of stable and effective biologic drugs.

References

- 1. learncheme.com [learncheme.com]

- 2. Cohn process - Wikipedia [en.wikipedia.org]

- 3. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Implementation of Plasma Fractionation in Biological Medicines Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effects of pasteurisation on albumin: an EPR binding assay for polymeric albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0341103B1 - Method for stabilizing solutions of human albumin, and solution so obtained - Google Patents [patents.google.com]

- 8. DE68907124T3 - Method for stabilizing human albumin solutions and solution thus obtained. - Google Patents [patents.google.com]

- 9. Quantitative evaluation of tryptophan oxidation in actin and troponin I from skeletal muscles using a rat model of acute oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for N-Acetyltryptophan (HMDB0013713) [hmdb.ca]

- 11. Melatonin and tryptophan derivatives as free radical scavengers and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of the free radical scavenging ability of l-tryptophan and its derivatives using experimental methods and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reaction of the superoxide radical with the N-centered radical derived from N-acetyltryptophan methyl ester - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Reaction of the superoxide radical with the N-centered radical derived from N-acetyltryptophan methyl ester - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Interactions of superoxide anion with enzyme radicals: Kinetics of reaction with lysozyme tryptophan radicals and corresponding effects on tyrosine electron transfer | Semantic Scholar [semanticscholar.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of Sodium Acetyltryptophanate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical synthesis and purification processes for sodium acetyltryptophanate, a compound widely utilized as a stabilizer in pharmaceutical formulations, particularly for human serum albumin.[1][2] The guide details common synthetic routes for its precursor, N-acetyl-DL-tryptophan (B554828), outlines the conversion to the sodium salt, and discusses relevant purification methodologies.

Chemical Synthesis of N-Acetyl-DL-Tryptophan

The primary precursor for this compound is N-acetyl-DL-tryptophan. Two prominent synthesis methodologies are detailed below.

Cascade Reaction from Indole (B1671886) Methylene (B1212753) Hydantoin (B18101)

A high-yield, three-step cascade reaction starting from indole methylene hydantoin is an effective method for producing N-acetyl-DL-tryptophan.[3] This process involves hydrogenation, hydrolysis, and acetylation in a sequential manner, which reduces equipment investment and overall cost.[3] The overall yield for this process is approximately 80%.[3]

Direct Acetylation of Tryptophan

A more direct method involves the acetylation of L-tryptophan using acetic anhydride (B1165640) in an alkaline aqueous solution.[4] To optimize the reaction and achieve high yields, the pH of the solution is maintained at 11 or higher during the simultaneous addition of acetic anhydride and an alkali metal hydroxide (B78521) solution.[4] This method can also be used to racemize N-acetyl-L-tryptophan into N-acetyl-DL-tryptophan by heating the solution with additional acetic anhydride.[4][5]

Synthesis of this compound

The conversion of N-acetyl-DL-tryptophan to its sodium salt, this compound, is a straightforward acid-base neutralization reaction. This is typically achieved by reacting N-acetyl-DL-tryptophan with a stoichiometric amount of sodium hydroxide in an aqueous solution.[6][7]

Purification Processes

Crystallization

The most common method for purifying N-acetyl-DL-tryptophan is crystallization. A likely impurity is the starting material, tryptophan.[8] The crude product can be effectively purified by crystallizing it from ethanol (B145695) with the addition of water.[8]

Adsorbent-Based Removal

In the context of its use as a stabilizer for human serum albumin (HSA), purification involves removing this compound from the protein solution. Studies have shown that activated charcoal-based adsorbents are highly effective for this purpose.[1][9] Dialysis using a high-flux dialyzer can also completely remove N-acetyltryptophanate from an HSA solution after approximately four hours of treatment.[1][9]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols.

Table 1: Synthesis of N-Acetyl-DL-Tryptophan via Cascade Reaction

| Parameter | Example 1[3] | Example 2[3] | Example 3[3] |

|---|---|---|---|

| Starting Material | Indole Methylene Hydantoin | Indole Methylene Hydantoin | Indole Methylene Hydantoin |

| Catalyst | Raney-Ni | Raney-Ni | Raney-Ni |

| Hydrogenation Pressure | 3.0 MPa | 4.0 MPa | 3.0 MPa |

| Hydrogenation Temp. | 45°C | 60°C | 80°C |

| Hydrogenation Time | 4 h | 2 h | 1.5 h |

| Hydrolysis Temp. | 145°C | 145°C | 125°C |

| Hydrolysis Time | 1 h | 1.5 h | 1.5 h |

| Final pH for Precipitation | 2.0 | 2.0 | 2.0 |

| Average Yield | 80% | 78.6% | 82.3% |

Table 2: Synthesis of N-Acetyl-L-Tryptophan via Direct Acetylation

| Parameter | Value[4] |

|---|---|

| Starting Material | L-Tryptophan (102.1 g, 0.5 mol) |

| Reagent | Acetic Anhydride |

| Solvent | Water (300 g) |

| Base | 45% NaOH (97.9 g, 1.1 mol) |

| Reaction Temperature | 40°C |

| Reaction Time | 2.5 h |

| Acetylation Selectivity | 80% |

| Final Product Weight | 91.6 g |

| Molar Yield | 74.4% |

Detailed Experimental Protocols

Protocol 1: Cascade Reaction Synthesis of N-Acetyl-DL-Tryptophan[3]

-

Hydrogenation: In a 10L high-pressure autoclave, add 20g of Raney-Ni catalyst, 100g of indolemethylenehydantoin, and 4L of 0.5 mol·L⁻¹ sodium hydroxide solution.

-

Pressurize the autoclave to 3.0 MPa with hydrogen gas and heat to 80°C. Maintain these conditions with stirring for 1.5 hours.

-

After the reaction, cool the mixture, filter to remove the catalyst, and concentrate the filtrate to a volume of 1L.

-

Hydrolysis: Transfer the concentrated solution to an autoclave and heat to 125°C for 1.5 hours.

-

Acetylation & Precipitation: Cool the resulting solution in an ice-water bath. While stirring, slowly add 200 mL of 6 mol·L⁻¹ hydrochloric acid.

-

Add 110 mL of acetic anhydride in one portion and stir the mixture for 1 hour.

-

Adjust the pH of the solution to 2.0 with additional hydrochloric acid to induce the precipitation of a white solid.

-

Filter the precipitate, wash with water, and dry to obtain N-acetyl-DL-tryptophan. The average yield is approximately 82.3%.

Protocol 2: Direct Acetylation of L-Tryptophan[4]

-

Dissolve 102.1 g (0.5 mol) of L-tryptophan in 300 g of water containing 97.9 g (1.1 mol) of 45% sodium hydroxide.

-

While maintaining the reaction temperature at 40°C, add acetic anhydride to the solution.

-

Allow the acetylation reaction to proceed for 2.5 hours. Liquid chromatography analysis indicates an 80% selectivity for N-acetyl-L-tryptophan.

-

Cool the reaction mixture to 5°C.

-

Slowly add 120.5 g of concentrated hydrochloric acid to precipitate the product.

-

Filter the white precipitate, wash with water, and dry to obtain 91.6 g (74.4% molar yield) of N-acetyl-L-tryptophan.

Protocol 3: Conversion to this compound[6]

-

Prepare a stock solution of N-acetyl-DL-tryptophan.

-

In a separate vessel, prepare a 1M stock solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the N-acetyl-DL-tryptophan solution with stirring until the acid is fully neutralized, typically confirmed by reaching a neutral pH. The resulting solution is aqueous this compound.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound via cascade reaction.

Signaling Pathway Diagram

N-Acetyltryptophan has been identified as an antagonist of the neurokinin 1 receptor (NK-1R), which may contribute to its neuroprotective effects. The following diagram illustrates this antagonistic action.

Caption: Antagonistic action of N-Acetyltryptophan at the Neurokinin 1 Receptor (NK-1R).

References

- 1. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification | PLOS One [journals.plos.org]

- 2. atlantisbioscience.com [atlantisbioscience.com]

- 3. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

- 4. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]

- 5. US2797226A - Process of resolving dl-acyl tryptophan compounds and products obtained thereby - Google Patents [patents.google.com]

- 6. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 7. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 8. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]

- 9. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Sodium Acetyltryptophanate-Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium acetyltryptophanate is a widely utilized excipient in pharmaceutical formulations, primarily as a stabilizer for therapeutic proteins, most notably human serum albumin (HSA). Its efficacy in preventing denaturation and aggregation during heat treatment and storage is intrinsically linked to its binding characteristics with the protein. Understanding the molecular interactions between this compound and proteins is paramount for optimizing formulation stability and ensuring therapeutic efficacy. This technical guide provides an in-depth exploration of the spectroscopic techniques employed to analyze this critical protein-ligand interaction. It details the experimental protocols for key spectroscopic methods, presents quantitative binding data, and illustrates the underlying mechanisms and experimental workflows through detailed diagrams.

Introduction: The Role of this compound in Protein Stabilization

This compound, often used in conjunction with sodium caprylate, serves as a crucial stabilizer for protein-based therapeutics, particularly for human serum albumin solutions that undergo pasteurization for viral inactivation.[1][2] Its primary functions are to protect against oxidative stress and contribute to thermal stability.[3][4] The stabilizing effect is a direct consequence of its binding to specific sites on the protein, which helps to maintain the native conformation and prevent the formation of aggregates.[2][4] Spectroscopic methods are fundamental in elucidating the binding mechanisms, quantifying binding affinities, and characterizing the conformational changes in the protein upon interaction with this compound.

Mechanism of Interaction with Human Serum Albumin (HSA)

Human serum albumin, a key transport protein in the blood, possesses two principal drug-binding sites: Sudlow site I and Sudlow site II.[5] N-acetyltryptophanate, the active component of this compound, has been identified to primarily bind to Sudlow site II , located in subdomain IIIA of HSA.[3] This binding is a key aspect of its stabilizing function. By occupying this site, this compound can influence the binding of other endogenous and exogenous ligands. The mechanism of stabilization is multifaceted, involving both direct binding and antioxidant effects.[2][3] The binding to Sudlow site II helps to maintain the protein's structural integrity, particularly during thermal stress.[4]

Spectroscopic Techniques for Analyzing Protein Binding

A suite of spectroscopic techniques can be employed to investigate the interaction between this compound and proteins. Each method provides unique insights into different aspects of the binding event, from conformational changes to binding thermodynamics.

Fluorescence Spectroscopy

Principle: Intrinsic protein fluorescence, primarily from tryptophan residues, is highly sensitive to the local microenvironment.[6] When a ligand binds near a tryptophan residue, it can cause a change in the fluorescence intensity, a phenomenon known as fluorescence quenching.[7] This quenching can be used to determine binding affinities and the number of binding sites.[8]

Experimental Protocol: Fluorescence Quenching

-

Preparation of Solutions:

-

Prepare a stock solution of the target protein (e.g., Human Serum Albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be kept low (in the micromolar range) to avoid inner filter effects.

-

Prepare a concentrated stock solution of this compound in the same buffer.

-

-

Instrumentation and Settings:

-

Use a spectrofluorometer with a thermostatically controlled cuvette holder.

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

-

Record the emission spectra in the range of 300-400 nm.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

-

Titration:

-

Place a known volume and concentration of the protein solution in a quartz cuvette.

-

Record the initial fluorescence spectrum of the protein.

-

Add small aliquots of the this compound stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the observed fluorescence intensity for the inner filter effect if necessary.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

-

For determining the binding constant (Ka) and the number of binding sites (n), the data can be plotted using the double logarithm regression equation.

-

Circular Dichroism (CD) Spectroscopy

Principle: Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9] Proteins exhibit characteristic CD spectra in the far-UV region (190-250 nm), which is sensitive to their secondary structure (α-helices, β-sheets).[10] Changes in the CD spectrum upon ligand binding can indicate alterations in the protein's secondary and tertiary structure.[11]

Experimental Protocol: Conformational Change Analysis

-

Sample Preparation:

-

Prepare solutions of the protein and this compound in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). High concentrations of salts that absorb in the far-UV should be avoided.

-

The protein concentration is typically in the range of 0.1-1 mg/mL.

-

-

Instrumentation and Settings:

-

Use a CD spectropolarimeter equipped with a nitrogen purge to allow for measurements in the far-UV region.

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Scan the samples in the far-UV range (e.g., 190-260 nm) and the near-UV range (250-350 nm) to assess secondary and tertiary structure, respectively.

-

-

Measurement:

-

Record the CD spectrum of the buffer alone (baseline).

-

Record the CD spectrum of the protein solution.

-

Record the CD spectrum of the protein in the presence of varying concentrations of this compound.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectra.

-

Convert the raw data (ellipticity) to mean residue ellipticity (MRE).

-

Analyze the changes in the MRE at specific wavelengths (e.g., 208 and 222 nm for α-helices) to quantify changes in the secondary structure content.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for obtaining atomic-resolution information about molecular structure and dynamics.[12] In the context of protein-ligand interactions, chemical shift perturbation (CSP) mapping is a commonly used method.[13] Upon ligand binding, the chemical environment of amino acid residues at the binding site is altered, leading to changes (perturbations) in their corresponding signals in the NMR spectrum.[14]

Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping

-

Sample Preparation:

-

Prepare a solution of isotopically labeled (e.g., ¹⁵N-labeled) protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

-

Prepare a stock solution of unlabeled this compound in the same buffer.

-

-

NMR Experiment:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein. This spectrum serves as the reference.

-

Add increasing amounts of the this compound solution to the protein sample.

-

Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

-

-

Data Analysis:

-

Overlay the spectra from the titration series.

-

Identify the residues that show significant chemical shift changes upon ligand binding.

-

The magnitude of the chemical shift perturbation for each residue can be calculated and plotted against the residue number.

-

The residues with the largest perturbations are likely to be located at or near the binding site.

-

Quantitative Data on this compound-Protein Binding

The binding of N-acetyl-l-tryptophan, the active component of this compound, to Human Serum Albumin (HSA) has been quantified by various studies. The primary binding site is Sudlow site II.

| Parameter | Value | Protein | Method | Reference |

| Association Constant (Kₐ) | 4–5 × 10⁴ M⁻¹ | Human Serum Albumin | Not Specified | [2] |

| Association Constant (Kₐ) | 9.1 × 10⁴ M⁻¹ | Human Serum Albumin (Site II) | Not Specified | [2] |

| Number of Binding Sites (n) | ~1 | Bovine & Human Serum Albumin | Fluorescence Quenching | [8] |

Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) - General Protocol:

-

Sample Preparation: Prepare protein and ligand solutions in the same buffer to minimize heat of dilution effects.

-

ITC Experiment: The protein solution is placed in the sample cell, and the ligand solution is loaded into the injection syringe. The ligand is then titrated into the protein solution in small, precise injections.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Signaling Pathways and Logical Relationships

The primary role of this compound as a stabilizer is to maintain the structural and functional integrity of the protein. Its binding to Sudlow site II on HSA can be viewed as a competitive interaction with other ligands that target the same site.

References

- 1. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 62307-74-8 | Benchchem [benchchem.com]